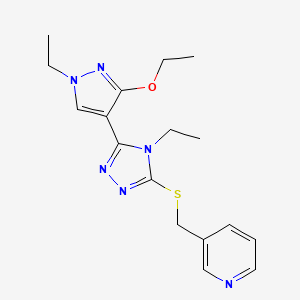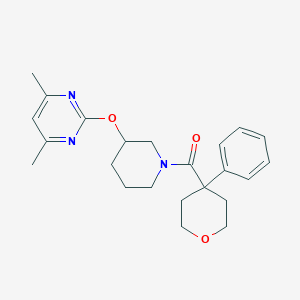
(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a tetrahydropyran ring. Pyrimidine is a basic structure in many drugs and has been found to exhibit various pharmacological activities . Piperidine is a common structure in chemical compounds, including pharmaceutical drugs . Tetrahydropyran is a versatile intermediate in organic synthesis and is found in a number of pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods including melting point determination, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antimicrobial and Anticancer Applications
Several studies have synthesized and evaluated compounds with structural similarities for their antimicrobial and anticancer properties. For example, novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activities. These compounds were characterized and tested against various microbial strains and cancer cell lines, demonstrating higher activity in some cases than standard reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Complex Formation and Chemical Properties
The acid-base properties and complex-forming abilities of related compounds, such as 4,6-dimethyl-2-(1H)-pyrimidinone (thione), have been explored, revealing their interaction with other chemical entities like dysprosium(III) tris(acetylacetonate). Such studies provide a foundational understanding of the compound's chemical behavior and potential for forming stable complexes, which could be crucial for pharmaceutical applications (Pod'yachev et al., 1994).
Synthesis and Chemical Analysis
Research into the synthesis and characterization of novel compounds, including their antimicrobial and antimycobacterial activities, offers insights into methodological approaches for creating and analyzing compounds with potential therapeutic benefits. Such studies often involve the development of new synthetic routes and the evaluation of biological activities against various pathogens (R.V.Sidhaye et al., 2011).
Potential for New Drug Development
The development and validation of analytical methods for new drug candidates, such as those related to anticonvulsant agents, underscore the importance of rigorous testing and analysis in drug development. These studies not only validate the efficacy and safety of potential drugs but also contribute to the understanding of their pharmacokinetics and metabolic pathways (Severina et al., 2021).
properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-15-18(2)25-22(24-17)29-20-9-6-12-26(16-20)21(27)23(10-13-28-14-11-23)19-7-4-3-5-8-19/h3-5,7-8,15,20H,6,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSSSPDKXFRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




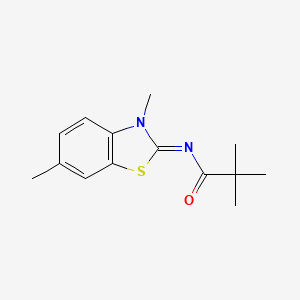

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)
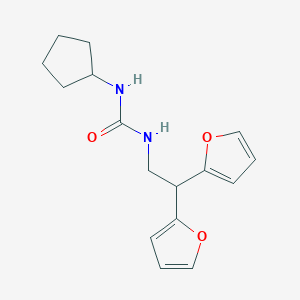
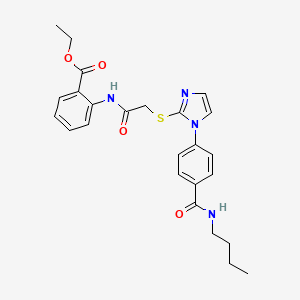
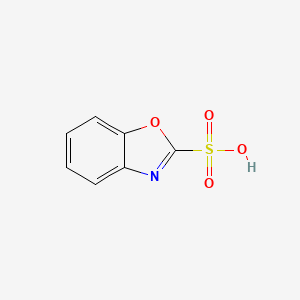

![methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2934488.png)

![3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934490.png)
